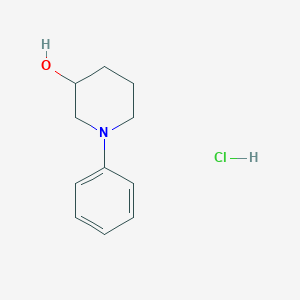
1-Phenylpiperidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpiperidin-3-ol hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 1-Phenylpiperidin-3-ol hydrochloride involves several steps. One common method includes the double C-H functionalization and cyclization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift . This process is initiated by chiral magnesium biphosphate, triggering two successive 1,5-H shifts to form two cycles . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and the use of specific catalysts.
Chemical Reactions Analysis
1-Phenylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohol or amine.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Phenylpiperidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, such as its role in the treatment of neurological disorders.
Industry: The compound is used in the production of various chemical products, including intermediates for drug synthesis
Mechanism of Action
The mechanism of action of 1-Phenylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Phenylpiperidin-3-ol hydrochloride can be compared with other piperidine derivatives, such as:
1-Phenylpiperidin-3-one: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
Piperidine: The parent compound of this compound, piperidine itself is widely used in organic synthesis and drug design.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-phenylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H |
InChI Key |
ZAEAXBBYAAJHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)


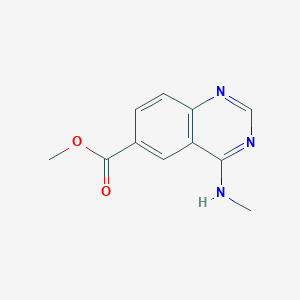
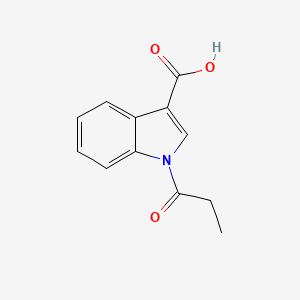
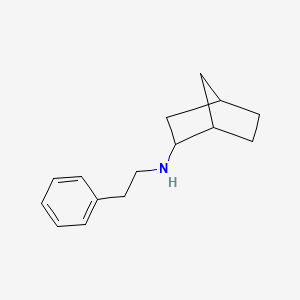
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)

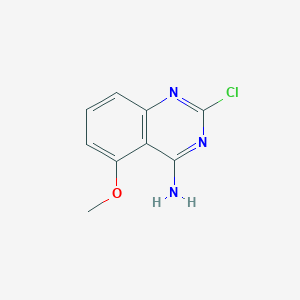


![8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11892386.png)
